2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride chemical structure
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride chemical structure
An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride
Introduction: A Versatile Reagent in Modern Synthesis
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride moiety, imparts a distinct electronic and steric environment. This environment not only influences its physical properties but also governs its reactivity, making it a valuable building block for researchers in medicinal chemistry and materials science.[1] The presence of both electron-withdrawing (chlorine, sulfonyl chloride) and electron-donating (methoxy) groups on the benzene ring creates a nuanced reactivity profile, which can be strategically exploited in multi-step syntheses.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, applications, and safety protocols, tailored for professionals in drug development and chemical research.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of chemical compounds is paramount for scientific communication and safety. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2,3-dichloro-4-methoxybenzenesulfonyl chloride.[1] It is indexed under several identifiers in chemical databases, which are crucial for sourcing and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 2,3-dichloro-4-methoxybenzenesulfonyl chloride |
| Molecular Formula | C₇H₅Cl₃O₃S |
| Molecular Weight | 275.54 g/mol |
| CAS Number | 35509-60-5 |
| MDL Number | MFCD11133907 |
| InChI | 1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 |
Source: Smolecule[1]
Structural Elucidation
The arrangement of substituents on the benzene ring is the primary determinant of the molecule's chemical behavior. The sulfonyl chloride group at position 1 is a potent electrophile, making it the main site of reactivity. The two chlorine atoms at positions 2 and 3 are ortho and meta to the sulfonyl chloride, respectively, and exert a strong electron-withdrawing inductive effect. In contrast, the methoxy group at position 4 is para to the sulfonyl chloride and acts as an electron-donating group through resonance. This electronic push-pull relationship significantly influences the reactivity of both the sulfonyl chloride group and the aromatic ring.[1]
Caption: Chemical structure of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.
Synthesis and Characterization
The synthesis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonation of a pre-functionalized benzene derivative. The choice of starting material is critical for achieving the desired substitution pattern.
Retrosynthetic Analysis & Key Synthetic Routes
The most direct synthetic pathway involves the introduction of the sulfonyl chloride group onto a 2,3-dichloroanisole backbone. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid is the sulfonating agent.[3]
Caption: Retrosynthetic approach to the target molecule.
Key Synthetic Routes:
-
Direct Chlorosulfonation of 2,3-Dichloroanisole: This is the most common and direct method. 2,3-Dichloroanisole is treated with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group. The methoxy group is a strong ortho-, para-director, and while the para position (position 4 relative to the methoxy group) is sterically accessible, the reaction conditions can be optimized to favor sulfonation at the desired position 1.[3][4]
-
Multi-step Synthesis from Methoxybenzene: An alternative, though more laborious, route could involve the initial chlorination of methoxybenzene to introduce the two chlorine atoms, followed by sulfonation.[1] However, controlling the regioselectivity of the chlorination to obtain the 2,3-dichloro isomer can be challenging.
Detailed Experimental Protocol: Chlorosulfonation of 2,3-Dichloroanisole
This protocol is a representative procedure based on established methods for the chlorosulfonation of aryl ethers.[3]
Materials:
-
2,3-Dichloroanisole
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM) or another inert solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloroanisole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride can be purified by recrystallization or column chromatography to obtain the final product.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The methoxy group protons will appear as a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | Aromatic carbons will have characteristic shifts, with carbons attached to electronegative atoms (Cl, O, S) being deshielded. The methoxy carbon will appear around 55-60 ppm. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group will be observed at approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[5] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (275.54 g/mol ). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.[5] |
Chemical Reactivity and Applications
The reactivity of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group.[1]
Reactivity Profile
-
Nucleophilic Substitution: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack. This is the most important reaction of this class of compounds.[1][6]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid.[1] This necessitates handling and storage under anhydrous conditions.[10]
Caption: Key reactions of the sulfonyl chloride group.
Applications in Drug Discovery and Agrochemicals
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of biologically active molecules.[1]
-
Pharmaceutical Synthesis: The sulfonamide linkage formed from this reagent is a common structural motif in many drugs, including antibacterials, diuretics, and antitumor agents.[6][8] The specific substitution pattern of this reagent can be used to fine-tune the steric and electronic properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
-
Agrochemicals: It also serves as a precursor for the synthesis of new pesticides and herbicides.[1] The dichloro- and methoxy- substituents can contribute to the molecule's bioactivity and environmental persistence.
Safety, Handling, and Storage
As a reactive and corrosive chemical, 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride must be handled with appropriate safety precautions.
Hazard Identification
-
GHS Classification: The compound is classified as corrosive.[10][11][12] It causes severe skin burns and eye damage.[12][13][14]
-
Hazards:
-
Skin and Eye Contact: Causes severe burns and potential eye damage.[13]
-
Inhalation: Can cause irritation to the respiratory tract. Higher exposures may lead to more severe damage.[13]
-
Reactivity: It is moisture-sensitive and reacts with water, potentially liberating toxic gas.[10][11] It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[10][15]
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][14] The container should be kept tightly closed to prevent contact with moisture.[10][16] Recommended storage is often under refrigeration (2-8°C).[10]
References
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- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- SAFETY DATA SHEET. (2023, August 23). 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
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